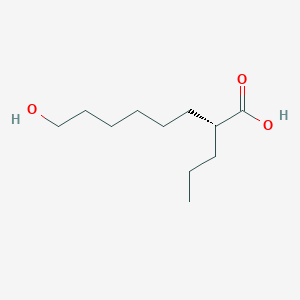
Octanoic acid, 8-hydroxy-2-propyl-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, 8-hydroxy-2-propyl-, (2R)- is a specialized organic compound with the molecular formula C11H22O3. This compound is characterized by the presence of an octanoic acid backbone with a hydroxyl group and a propyl group attached to it. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- typically involves the hydroxylation of octanoic acid derivatives. One common method includes the use of selective oxidizing agents to introduce the hydroxyl group at the desired position. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the (2R) isomer .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes where enzymes are used to achieve the desired stereochemistry. These methods are advantageous due to their high selectivity and environmentally friendly nature. Additionally, chemical synthesis routes involving chiral catalysts can be employed to produce the (2R) isomer on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
Octanoic acid, 8-hydroxy-2-propyl-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octanoic acid, 8-hydroxy-2-propyl-, (2R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Octanoic acid, 8-hydroxy-2-propyl-, (2R)- involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing various biochemical pathways. The (2R) configuration plays a crucial role in determining the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Octanoic acid: Lacks the hydroxyl and propyl groups, making it less reactive in certain chemical reactions.
8-Hydroxy-octanoic acid: Similar structure but without the propyl group, affecting its physical and chemical properties.
2-Propyl-octanoic acid:
Uniqueness
Octanoic acid, 8-hydroxy-2-propyl-, (2R)- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.
Propiedades
Número CAS |
824961-10-6 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
(2R)-8-hydroxy-2-propyloctanoic acid |
InChI |
InChI=1S/C11H22O3/c1-2-7-10(11(13)14)8-5-3-4-6-9-12/h10,12H,2-9H2,1H3,(H,13,14)/t10-/m1/s1 |
Clave InChI |
HKUMXVZOWDJVID-SNVBAGLBSA-N |
SMILES isomérico |
CCC[C@H](CCCCCCO)C(=O)O |
SMILES canónico |
CCCC(CCCCCCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


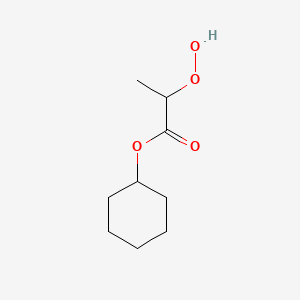
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)
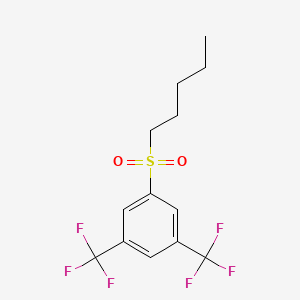

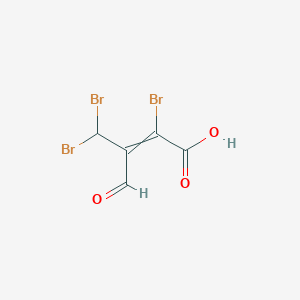
![1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene](/img/structure/B12541533.png)
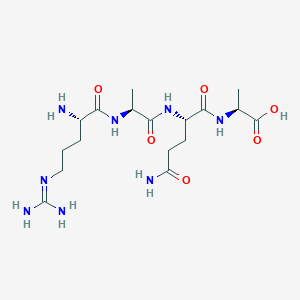

![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)
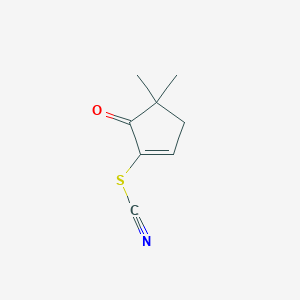

![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)
